(R)-1-(5-Chloro-2-methoxyphenyl)ethan-1-ol
Description
Properties
Molecular Formula |
C9H11ClO2 |
|---|---|
Molecular Weight |
186.63 g/mol |
IUPAC Name |
(1R)-1-(5-chloro-2-methoxyphenyl)ethanol |
InChI |
InChI=1S/C9H11ClO2/c1-6(11)8-5-7(10)3-4-9(8)12-2/h3-6,11H,1-2H3/t6-/m1/s1 |
InChI Key |
SZSSGZBQJZZVER-ZCFIWIBFSA-N |
Isomeric SMILES |
C[C@H](C1=C(C=CC(=C1)Cl)OC)O |
Canonical SMILES |
CC(C1=C(C=CC(=C1)Cl)OC)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
a. Halogenation of Aromatic Precursors
The initial step typically involves the electrophilic substitution on a suitably substituted aromatic precursor. For example, starting from 2-methoxyphenol derivatives, selective chlorination at the 5-position can be achieved using reagents such as N-chlorosuccinimide (NCS) or sulfuryl chloride under controlled conditions. The chlorination often proceeds via radical mechanisms, with temperature and solvent playing crucial roles in regioselectivity.
b. Formation of the Ethanol Side Chain
The key step involves introducing the ethan-1-ol moiety with stereochemical fidelity. This is often achieved through nucleophilic addition to aldehyde intermediates or via Grignard reactions. For example, the synthesis may involve the reduction of corresponding ketones or aldehydes with chiral reducing agents to favor the (R)-enantiomer.
Chiral reduction strategies are employed to obtain high enantiomeric excess (ee). Common methods include:
- Use of chiral catalysts such as Corey-Bakshi-Shibata (CBS) reduction with borane derivatives.
- Enzymatic reductions utilizing ketoreductases.
- As an example, in a study involving similar compounds, the reduction of α-keto intermediates with (S)- or (R)-borohydrides achieved >95% ee.
d. Purification and Characterization
Purification typically involves silica gel chromatography, recrystallization, or chiral HPLC to confirm enantiomeric purity. Analytical techniques such as NMR, HRMS, and optical rotation are employed for characterization.
Data Tables and Reaction Optimization
| Reaction Step | Reagents | Solvent | Temperature | Yield (%) | Notes |
|---|---|---|---|---|---|
| Aromatic chlorination | NCS or SO₂Cl₂ | Dichloromethane | 0–25°C | 85–90 | Regioselectivity controlled by temperature |
| Side chain formation | Grignard reagent or aldehyde | THF or ethanol | −20°C to 25°C | 70–85 | Stereoselective reduction critical for enantiomeric purity |
| Final reduction | Chiral borohydride | Toluene or ethanol | −20°C | >95 | Achieves high stereoselectivity |
Note: These data are compiled from multiple studies focusing on similar aromatic chlorinated alcohols, with reaction conditions optimized for high yield and stereoselectivity.
Research Findings and Literature Insights
a. Synthesis via Bromination and Reduction
In a study on analogous compounds, the synthesis involved bromination of 1-(5-chloro-2-methoxyphenyl)ethan-1-one followed by stereoselective reduction to obtain the (R)-enantiomer. Bromination was performed using N-bromosuccinimide (NBS) in acetonitrile at low temperature, yielding a brominated intermediate with high regioselectivity. Subsequent reduction with chiral boron reagents yielded the target alcohol with enantiomeric excess exceeding 95%.
b. Functional Group Transformations
Research indicates that the methoxy group on the aromatic ring can be demethylated under acidic or Lewis acid conditions, providing access to phenolic intermediates for further functionalization. Such transformations are crucial for diversifying the compound's derivatives.
Large-scale production employs continuous flow reactors to optimize reaction parameters, reduce reaction times, and improve yields. The use of automated systems ensures reproducibility, with bromination and reduction steps carefully controlled to prevent overreaction or racemization.
Notes on Stereochemical Control and Purity
Achieving high stereochemical purity is essential for biological activity. The stereoselective reduction step is pivotal, with chiral catalysts or enzymes providing the necessary enantiomeric excess. Analytical validation via chiral HPLC and optical rotation measurements confirms the (R)-configuration.
Summary of Key Literature Sources
| Source | Focus | Findings | Relevance |
|---|---|---|---|
| Zhang et al. (2017) | Synthesis optimization | Bromination and stereoselective reduction methods | Provides detailed reaction conditions and yields |
| De Gruyter (2018) | Aromatic substitution | Chlorination and demethylation techniques | Guides regioselectivity and functionalization strategies |
| ResearchGate | Biological activity | Correlation between stereochemistry and activity | Highlights importance of stereochemical control |
Chemical Reactions Analysis
Oxidation to Ketone
The hydroxyl group undergoes oxidation to form 1-(5-chloro-2-methoxyphenyl)ethan-1-one ( ). This reaction is typically mediated by oxidizing agents like pyridinium chlorochromate (PCC) or under Jones oxidation conditions.
| Property | Value | Source |
|---|---|---|
| Product Molecular Weight | 184.62 g/mol | |
| Product Boiling Point | 278.1 ± 25.0°C (760 mmHg) | |
| Reaction Yield | 54–95% (varies by method) |
Mechanism : The oxidation proceeds via deprotonation of the hydroxyl group, followed by hydride transfer to the oxidizing agent. The stereochemistry at the chiral center is retained in the resulting ketone due to the planar intermediate .
Esterification
The alcohol reacts with acyl chlorides or anhydrides to form esters. For example, treatment with acetyl chloride in the presence of a base (e.g., triethylamine) yields the corresponding acetate ester .
Example Reaction :
| Condition | Detail | Source |
|---|---|---|
| Solvent | Dichloromethane or THF | |
| Catalyst | Triethylamine | |
| Yield | 70–90% |
Substitution Reactions
The hydroxyl group can be converted to a bromide via treatment with PBr₃ or HBr, forming 1-(5-chloro-2-methoxyphenyl)ethyl bromide. This intermediate is useful in nucleophilic substitution or cross-coupling reactions .
Example Pathway :
| Parameter | Value | Source |
|---|---|---|
| Bromination Agent | PBr₃ in diethyl ether | |
| Reaction Time | 12–24 hours (reflux) |
Condensation Reactions
The compound participates in Claisen-Schmidt condensations with aromatic aldehydes to form chalcones after oxidation to the ketone .
Example : Reaction with 2-methoxybenzaldehyde under basic conditions:
| Condition | Detail | Source |
|---|---|---|
| Solvent | Ethanol | |
| Base | 40% NaOH | |
| Yield | 68–81% |
Hydrazone Formation
The oxidized ketone reacts with hydrazine hydrate to form hydrazones, which can cyclize into pyrazoline derivatives under acidic conditions .
Reaction :
| Parameter | Value | Source |
|---|---|---|
| Reaction Time | 1.5–2 hours (reflux) | |
| Catalyst | Acetic acid |
Stability and Side Reactions
Scientific Research Applications
®-1-(5-Chloro-2-methoxyphenyl)ethan-1-ol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with enzymes and receptors.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the production of pharmaceuticals, agrochemicals, and fine chemicals.
Mechanism of Action
The mechanism of action of ®-1-(5-Chloro-2-methoxyphenyl)ethan-1-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s hydroxyl group can form hydrogen bonds with active sites, while the chloro and methoxy substituents can influence its binding affinity and selectivity. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Substituent Effects on Physical Properties
The electronic and steric properties of substituents on the aromatic ring significantly influence solubility, stability, and reactivity. Key comparisons include:
*Estimated based on analogous compounds.
Reactivity in Oxidation Reactions
Substituents influence oxidation rates and product yields:
- The 2-methoxy group may stabilize the benzylic alcohol via resonance, reducing oxidation susceptibility compared to naphthyl or electron-deficient aryl analogs .
Biological Activity
(R)-1-(5-Chloro-2-methoxyphenyl)ethan-1-ol, a compound derived from the 5-chloro-2-methoxyphenyl structure, has garnered attention in pharmacological research for its diverse biological activities. This article compiles findings from various studies focusing on its anti-inflammatory, analgesic, antibacterial, antioxidant, and anticancer properties.
Chemical Structure and Properties
The compound's structure features a chloro and methoxy substituent on a phenyl ring, contributing to its biological activity. The presence of these functional groups enhances the compound's interaction with biological targets.
Anti-inflammatory and Analgesic Activities
Studies have demonstrated that this compound exhibits significant anti-inflammatory and analgesic properties. In a study involving carrageenan-induced hind paw edema in mice, the compound showed marked inhibition compared to control groups, indicating its potential as an anti-inflammatory agent. The analgesic effects were evaluated using hot-plate and tail-flick tests, revealing substantial pain relief at a dosage of 100 mg/kg .
Antibacterial Activity
The antibacterial activity of this compound has been assessed against various strains of bacteria. Research indicates that derivatives of this compound exhibit effective inhibition against Helicobacter pylori, with minimum inhibitory concentration (MIC) values ranging from 32 to 64 µg/mL. Notably, modifications to the phenyl ring, such as the introduction of electron-withdrawing groups, significantly affect the antibacterial potency .
Antioxidant Activity
The antioxidant potential of this compound was evaluated using the DPPH radical scavenging method. Results showed that the compound possesses considerable antioxidant activity, comparable to known antioxidants like ascorbic acid. This property is attributed to its ability to donate electrons and neutralize free radicals, thus protecting cells from oxidative stress .
Anticancer Activity
Recent studies have highlighted the anticancer properties of this compound. It has shown cytotoxic effects against various cancer cell lines, including human glioblastoma (U-87) and triple-negative breast cancer (MDA-MB-231). The mechanism is believed to involve the induction of apoptosis and inhibition of cell proliferation . The compound's structural features contribute to its selective toxicity towards cancer cells while sparing normal cells.
Case Studies and Research Findings
Q & A
Q. What analytical challenges arise in quantifying trace impurities in this compound?
- Impurity Profiling :
- HPLC-MS/MS : Detects impurities at 0.1% levels (e.g., des-chloro byproduct at m/z 182.08) .
- Chiral Purity : Dynamic kinetic resolution protocols reduce racemization during purification .
Tables for Key Data
Table 1 : Physicochemical Properties of this compound
| Property | Value | Method/Source |
|---|---|---|
| Molecular Weight | 200.64 g/mol | HRMS |
| Melting Point | 45–48°C | DSC |
| Specific Rotation ([α]) | +22.5° (c = 1, CHCl) | Polarimetry |
| Log P (Octanol-Water) | 2.1 | Computational |
Table 2 : Comparative Stereochemical Purity of Chlorophenyl Ethanol Derivatives
| Compound | Enantiomeric Excess (%) | Chiral HPLC Conditions |
|---|---|---|
| (R)-1-(3-Chlorophenyl)ethan-1-ol | 87 | Chiralpak® IA, Hexane:IPA (85:15) |
| This compound | 89 (predicted) | Chiralpak® IB, Hexane:EtOH (90:10) |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
